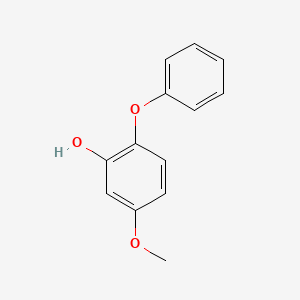
Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate typically involves the reaction of a phenyl carbamate derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . The process can be summarized as follows:
Starting Materials: Phenyl carbamate derivative, tert-butyl chloroformate, base (e.g., triethylamine).
Reaction Conditions: Solvent (e.g., dichloromethane), room temperature, stirring.
Procedure: The phenyl carbamate derivative is dissolved in the solvent, and the base is added. Tert-butyl chloroformate is then added dropwise, and the reaction mixture is stirred until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-ethynylphenyl)carbamate: Similar structure but with an ethynyl group instead of a nitro group.
Tert-butyl (4-bromobutyl)carbamate: Contains a bromobutyl group instead of a nitro and trifluoromethyl group.
Uniqueness
Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and biological properties. These functional groups make it a valuable compound for various applications, including its potential use in medicinal chemistry and material science .
Properties
Molecular Formula |
C12H13F3N2O4 |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl N-[4-nitro-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-7-4-5-9(17(19)20)8(6-7)12(13,14)15/h4-6H,1-3H3,(H,16,18) |
InChI Key |
LWDPFOBUGARFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


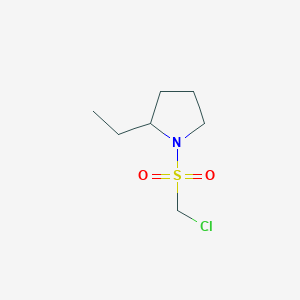
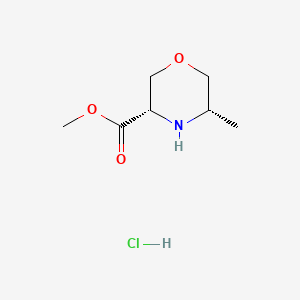
![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)

![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)
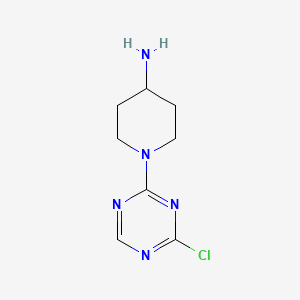

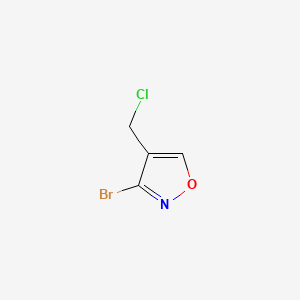

![1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B13492300.png)
![1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13492315.png)

![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13492318.png)
